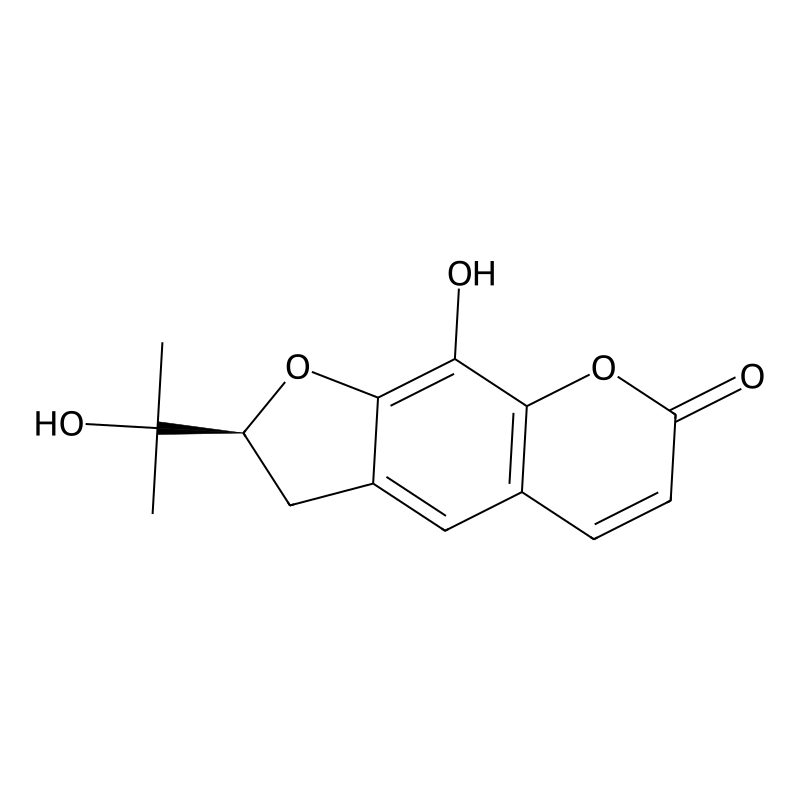

Rutaretin

Content Navigation

Rutaretin is a glycosylated furanocoumarin critical for studies where aglycone marmesin substitution causes irreproducibility. Its glucose moiety significantly enhances aqueous solubility, enabling solvent-minimized assay conditions.

- Cytoprotection: Superior efficacy in oxidative damage models, confirming glycosylation role.

- Solubility: Facilitates vehicle preparation without organic co-solvents, reducing cytotoxicity artifacts.

- Reference Standard: Weak AChE inhibitor & moderate anti-inflammatory activity provides baseline for screening potent analogs.

Guaranteed purity (≥98% HPLC), ready for global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Rutaretin has been reported in Chuanminshen violaceum, Fatoua villosa, and other organisms with data available.

Synonyms

Purity

Package Size

Rutaretin (CAS 13895-92-6) is a naturally occurring furanocoumarin, a class of organic compounds known for a wide range of biological activities, including anti-inflammatory and neuroprotective effects. As a specific structural analog within the coumarin family, its utility in research is defined by its distinct physicochemical properties and biological potency profile when compared to other closely related compounds, such as its own aglycone or other common furanocoumarins. These differences are critical for experimental design, particularly in studies requiring specific solubility characteristics or defined potency levels.

Research Fit

References

Substituting Rutaretin with its aglycone, Marmesin, or other furanocoumarins like Imperatorin is a frequent cause of experimental irreproducibility. The presence of a glucose moiety fundamentally alters Rutaretin's aqueous solubility compared to its aglycone, directly impacting vehicle selection, formulation, and bioavailability in cell-based assays. Furthermore, significant quantitative differences in biological potency, such as cytoprotective efficacy and enzyme inhibition, mean that substitution can lead to misleading or invalid results. Procuring the specific Rutaretin compound is necessary for studies where these distinct physicochemical and bioactivity profiles are critical variables.

Why Substitution Fails

Enhanced Aqueous Solubility vs. Marmesin

Rutaretin's glycosidic structure confers a significant advantage in aqueous solubility over its direct precursor and primary metabolic form, Marmesin. This property is critical for preparing stock solutions and ensuring compound availability in aqueous-based biological assays without reliance on high concentrations of organic solvents like DMSO.

| Evidence Dimension | Water Solubility (Predicted) |

| Target Compound Data | 136.7 mg/L (Rutaretin) |

| Comparator Or Baseline | 58.7 mg/L (Marmesin) |

| Quantified Difference | 2.33-fold greater predicted water solubility than Marmesin |

| Conditions | Data sourced from computational predictions available in the PubChem database. |

Higher aqueous solubility simplifies experimental setup, reduces the need for potentially confounding organic solvents, and improves handling for in vitro studies.

Cytoprotection vs. Aglycone in Oxidative Stress

In a head-to-head comparison using human lens epithelial cells challenged with H2O2-induced oxidative stress, Rutaretin demonstrated significantly greater protective effects than its aglycone, Marmesin. At a concentration of 10 µM, Rutaretin restored cell viability to approximately 90%, whereas Marmesin provided a statistically insignificant protective effect.

| Evidence Dimension | Cell Viability (% of control) |

| Target Compound Data | ~90% (Rutaretin at 10 µM) |

| Comparator Or Baseline | ~70% (Marmesin at 10 µM) |

| Quantified Difference | Rutaretin provided ~20 percentage points more protection than Marmesin. |

| Conditions | Human lens epithelial-B3 (HLE-B3) cells treated with 200 µM H2O2 for 24 hours. |

This demonstrates that the glycoside form is essential for this specific biological activity, making Marmesin an unsuitable and less effective substitute for oxidative stress research.

Differential Anti-Inflammatory Potency vs. Analogs

When evaluated for its ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, Rutaretin displayed moderate activity. In the same assay, Rutamarin, a structurally related coumarin often co-isolated from the same natural sources, was significantly more potent. This differential activity makes Rutaretin a useful tool for structure-activity relationship (SAR) studies or as a negative/weaker control when profiling more potent analogs.

| Evidence Dimension | Inhibition of NO Production (IC50) |

| Target Compound Data | 54.8 µM (Rutaretin) |

| Comparator Or Baseline | 14.1 µM (Rutamarin) |

| Quantified Difference | Rutaretin is approximately 3.9-fold less potent than Rutamarin in this assay. |

| Conditions | LPS-stimulated RAW 264.7 macrophages. |

For researchers studying inflammatory pathways, selecting Rutaretin over a crude mixture or a more potent analog like Rutamarin is critical for establishing clear SAR and avoiding overestimated effects.

Lower AChE Inhibition vs. Imperatorin

Rutaretin exhibits significantly weaker inhibitory activity against acetylcholinesterase (AChE) compared to other common furanocoumarins like Imperatorin. While Imperatorin is a potent AChE inhibitor, Rutaretin's lower potency makes it a more suitable negative control or baseline compound in neurodegenerative disease research, helping to isolate other mechanisms of action without the confounding effect of strong cholinesterase inhibition.

| Evidence Dimension | AChE Inhibition (IC50) |

| Target Compound Data | 140.2 µM (Rutaretin) |

| Comparator Or Baseline | 21.4 µM (Imperatorin) |

| Quantified Difference | Rutaretin is 6.5-fold less potent than Imperatorin as an AChE inhibitor. |

| Conditions | In vitro assay using electric eel acetylcholinesterase. |

Choosing Rutaretin allows researchers to investigate non-cholinergic pathways of furanocoumarins without the dominant, and potentially confounding, effects of potent AChE inhibition seen with substitutes like Imperatorin.

Glycoside-Specific Effects in Oxidative Stress

For studies aiming to determine if the glycosylation of a furanocoumarin is essential for its cytoprotective activity, Rutaretin is the required material. Its superior performance over its aglycone, Marmesin, in protecting cells from oxidative damage allows for direct, unambiguous conclusions about the role of the glucose moiety.

Aqueous Formulation for Cell Culture

When the use of organic solvents must be minimized to avoid artifacts in sensitive cell-based assays, Rutaretin's enhanced aqueous solubility compared to Marmesin makes it the more process-compatible choice. This facilitates the preparation of treatment media and reduces the risk of solvent-induced cytotoxicity.

SAR Baselines for Anti-Inflammatory & Neuroprotective Screens

In screening programs, Rutaretin serves as an essential reference compound. Its moderate anti-inflammatory activity and weak AChE inhibition, when compared to potent analogs like Rutamarin and Imperatorin, provide a quantitative baseline for identifying more potent drug candidates and understanding the structural requirements for high-affinity target engagement.

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types